
8-Amino-5,6-dimethoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-5,6-dimethoxy-4-methylquinoline, also known as ADMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. ADMQ is a highly versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The exact mechanism of action of 8-Amino-5,6-dimethoxy-4-methylquinoline is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-Amino-5,6-dimethoxy-4-methylquinoline has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are involved in DNA replication and transcription. 8-Amino-5,6-dimethoxy-4-methylquinoline has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
8-Amino-5,6-dimethoxy-4-methylquinoline has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 8-Amino-5,6-dimethoxy-4-methylquinoline has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 8-Amino-5,6-dimethoxy-4-methylquinoline for lab experiments is its versatility and wide range of potential applications. 8-Amino-5,6-dimethoxy-4-methylquinoline can be used in a variety of assays and experiments, and its unique properties make it a valuable tool for researchers in a variety of fields. However, one limitation of 8-Amino-5,6-dimethoxy-4-methylquinoline is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on 8-Amino-5,6-dimethoxy-4-methylquinoline, including further exploration of its potential applications in cancer treatment, DNA damage detection, and metal ion sensing. Additional studies are also needed to fully understand the mechanism of action of 8-Amino-5,6-dimethoxy-4-methylquinoline and its potential interactions with other compounds and pathways. Finally, further research is needed to fully understand the potential limitations and risks associated with the use of 8-Amino-5,6-dimethoxy-4-methylquinoline in lab experiments and potential therapeutic applications.
Aplicaciones Científicas De Investigación
8-Amino-5,6-dimethoxy-4-methylquinoline has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a ligand for metal ion sensing, and as a potential anti-cancer agent. 8-Amino-5,6-dimethoxy-4-methylquinoline has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Propiedades
Número CAS |
64992-95-6 |
|---|---|
Nombre del producto |
8-Amino-5,6-dimethoxy-4-methylquinoline |
Fórmula molecular |
C12H14N2O2 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5,6-dimethoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3 |
Clave InChI |
TWQJNRDMZJVLMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
SMILES canónico |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Otros números CAS |
64992-95-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
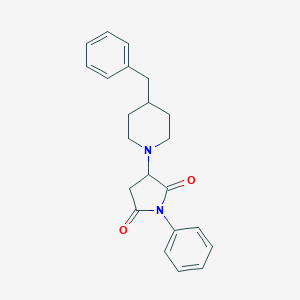
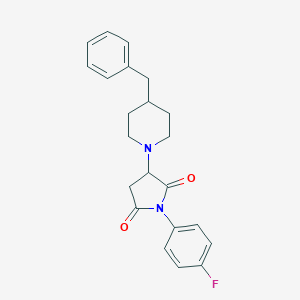
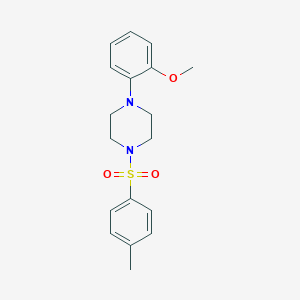
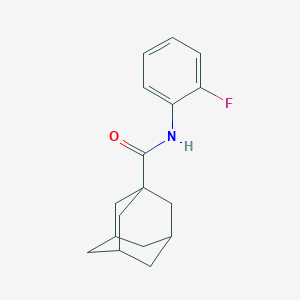
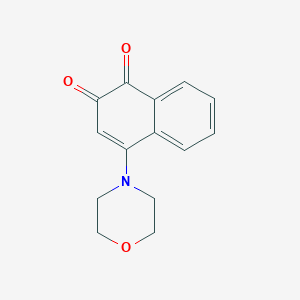
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)
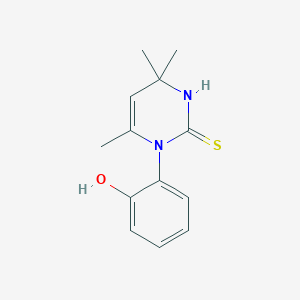
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)
![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
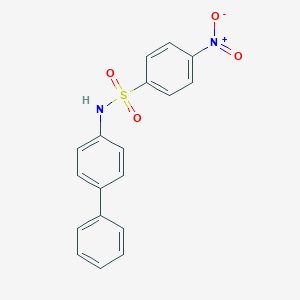
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
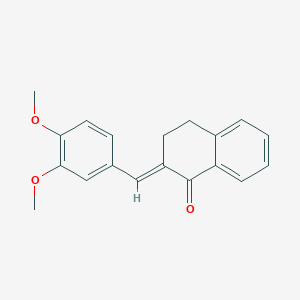
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)